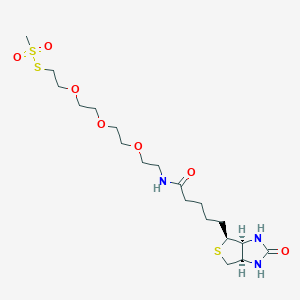
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate is a compound widely used in biochemical research. It is a membrane-impermeable, sulfhydryl-active biotinylation reagent. The compound has a molecular weight of 513.68 and a molecular formula of C19H35N3O7S3 . Its structure includes a biotinylamino group, a long carbon chain (3,6,9-trioxaundecane-11-yl), and a methanethiosulfonate group .
Métodos De Preparación
The synthesis of 1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate typically involves the reaction of biotin with a suitable linker and methanethiosulfonate. The reaction conditions often include the use of solvents like chloroform, dichloromethane, and methanol . The compound is usually stored at -20°C to maintain its stability . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
Análisis De Reacciones Químicas
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate undergoes various chemical reactions, including:
Oxidation and Reduction: The methanethiosulfonate group can participate in redox reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The reactions are often carried out under mild conditions to prevent degradation of the biotinyl group.
Major Products: The primary products of these reactions are biotinylated derivatives, which can be used for further biochemical applications.
Aplicaciones Científicas De Investigación
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a biotinylation reagent to label proteins and other biomolecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
The compound exerts its effects by covalently attaching to sulfhydryl groups on proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups, forming a stable thioether bond. This biotinylation allows the labeled molecules to be detected or purified using streptavidin or avidin-based systems. The long carbon chain provides solubility and flexibility, facilitating interactions with various molecular targets .
Comparación Con Compuestos Similares
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate is unique due to its specific structure and reactivity. Similar compounds include:
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide: A brominated derivative used for similar biotinylation purposes.
Biotin-PEG derivatives: These compounds have polyethylene glycol (PEG) linkers, providing different solubility and biocompatibility properties.
Biotin hydrazide: Used for labeling aldehyde-containing biomolecules.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of biotinylation reagents in research.
Propiedades
Fórmula molecular |
C19H35N3O7S3 |
|---|---|
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C19H35N3O7S3/c1-32(25,26)31-13-12-29-11-10-28-9-8-27-7-6-20-17(23)5-3-2-4-16-18-15(14-30-16)21-19(24)22-18/h15-16,18H,2-14H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1 |
Clave InChI |
TUEAAZJTOPXKFH-BQFCYCMXSA-N |
SMILES isomérico |
CS(=O)(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canónico |
CS(=O)(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


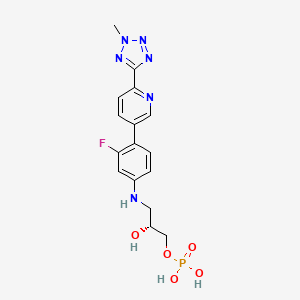
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
![(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea](/img/structure/B13862801.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)




![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)

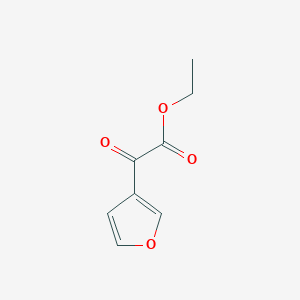
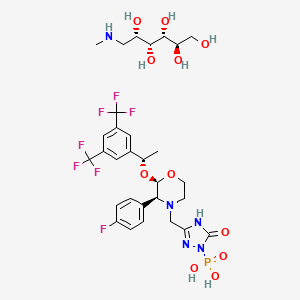
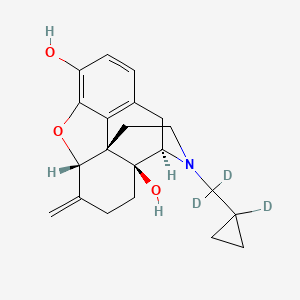
![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
